molecular formula C12H10BrN B3148622 2-(4-Bromo-phenyl)-6-methyl-pyridine CAS No. 65219-22-9

2-(4-Bromo-phenyl)-6-methyl-pyridine

Cat. No.: B3148622
CAS No.: 65219-22-9
M. Wt: 248.12 g/mol
InChI Key: ODOZIYFZGFQEQU-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-phenyl)-6-methyl-pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a bromine atom attached to the phenyl group at the 4th position and a methyl group attached to the pyridine ring at the 6th position .

Scientific Research Applications

Crystal Structure and Interactions

The study by Holmes et al. (2002) on alkynolpyridines and their complexes with triphenylphosphine oxide provides insights into the crystal packing and the role of hydrogen bonding and phenyl embraces in the structure. The research highlights how hydrogen bonding between hydroxyl groups and pyridine nitrogen atoms forms layers, and how phenyl embraces contribute to the two-dimensional extension of the structure in the complexes Holmes et al., 2002.

Synthesis of Pyridine Derivatives

Research on the synthesis of pyridine and fused pyridine derivatives, as discussed by Al-Issa (2012), involves the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with various reagents to afford a range of derivatives, including isoquinoline, pyrido pyrimidine, and naphthyridine derivatives. This study showcases the versatility of pyridine compounds in synthesizing a wide array of chemical structures Al-Issa, 2012.

Advanced Materials and Biological Applications

The research by Ahmad et al. (2017) on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction presents the potential of these compounds in various applications, including their quantum mechanical investigations, biological activities, and their potential as chiral dopants for liquid crystals. The study demonstrates the multifaceted applications of pyridine derivatives in materials science and biology Ahmad et al., 2017.

Antimicrobial and Antitubercular Activity

Soni and Patel (2017) explored the antimicrobial and antitubercular activity of isoniazid clubbed pyrimidine derivatives, indicating the significance of pyridine and pyrimidine-based compounds in pharmaceutical research. The study underscores the importance of these heterocycles in medicinal chemistry due to their versatile biological activities Soni & Patel, 2017.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOZIYFZGFQEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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